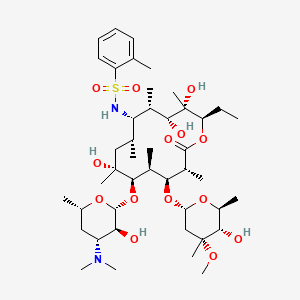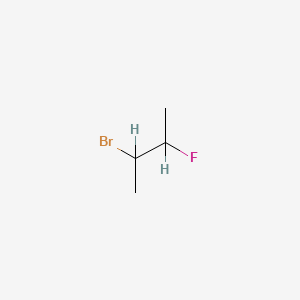
Butane, 2-bromo-3-fluoro-, (R*,R*)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butane, 2-bromo-3-fluoro-, (R*,R*)- is an organic compound with the molecular formula C₄H₈BrF It belongs to the class of alkyl halides, which are characterized by the presence of halogen atoms (bromine and fluorine in this case) attached to an alkane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butane, 2-bromo-3-fluoro-, (R*,R*)- typically involves the halogenation of butane derivatives. One common method is the bromofluorination of 2-butene, where 2-butene is treated with bromine and a fluorinating agent under controlled conditions to introduce the bromine and fluorine atoms at the desired positions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the halogenation process.
Industrial Production Methods
On an industrial scale, the production of Butane, 2-bromo-3-fluoro-, (R*,R*)- may involve continuous flow reactors to ensure efficient and consistent halogenation. The process is optimized to achieve high yields and purity of the desired stereoisomer. The use of advanced separation techniques, such as distillation and chromatography, is essential to isolate and purify the compound.
化学反応の分析
Types of Reactions
Butane, 2-bromo-3-fluoro-, (R*,R*)- undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of substituted butane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes, such as 2-butene.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and ammonia are commonly used.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes like 2-butene.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
科学的研究の応用
Butane, 2-bromo-3-fluoro-, (R*,R*)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Butane, 2-bromo-3-fluoro-, (R*,R*)- involves its interaction with nucleophiles and bases in various chemical reactions. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the compound undergoes dehydrohalogenation, resulting in the formation of a double bond and the release of a halide ion. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.
類似化合物との比較
Butane, 2-bromo-3-fluoro-, (R*,R*)- can be compared with other similar compounds, such as:
2-Bromobutane: Lacks the fluorine atom and has different reactivity and stereochemistry.
2-Fluorobutane: Lacks the bromine atom and exhibits different chemical behavior.
2-Chlorobutane: Contains a chlorine atom instead of bromine, leading to variations in reactivity and applications.
The uniqueness of Butane, 2-bromo-3-fluoro-, (R*,R*)- lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
57302-16-6 |
|---|---|
分子式 |
C4H8BrF |
分子量 |
155.01 g/mol |
IUPAC名 |
2-bromo-3-fluorobutane |
InChI |
InChI=1S/C4H8BrF/c1-3(5)4(2)6/h3-4H,1-2H3 |
InChIキー |
MVQSVOOVCVGPJU-UHFFFAOYSA-N |
正規SMILES |
CC(C(C)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


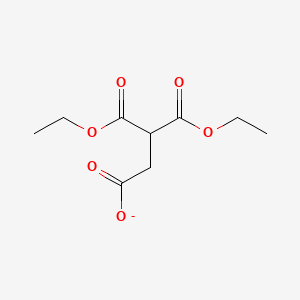
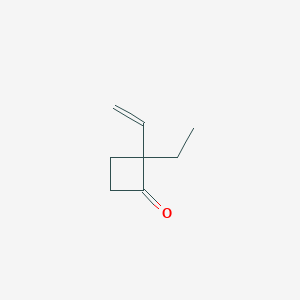
![1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methylbenzene](/img/structure/B14607369.png)
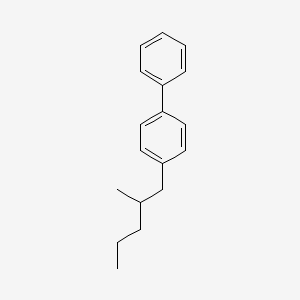
![1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14607388.png)
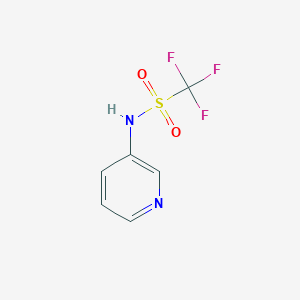
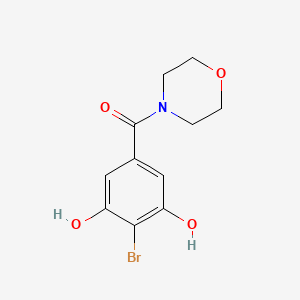
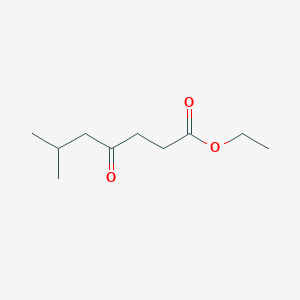
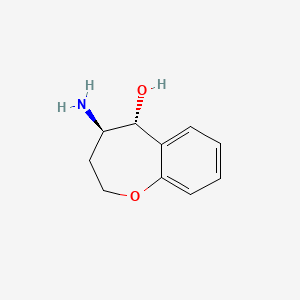
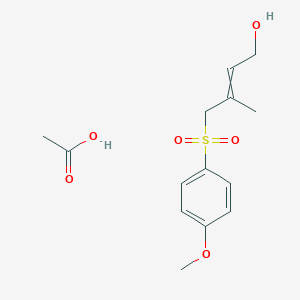
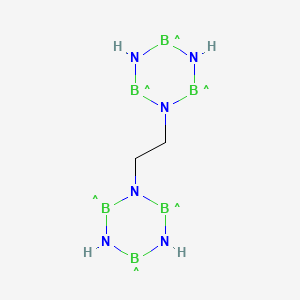
![Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-1-phenyl-](/img/structure/B14607433.png)
![1-[2-(2-Methylphenyl)propyl]-1H-imidazole](/img/structure/B14607435.png)
